(R)-2-((5-bromopyridin-3-yl)amino)-2-phenylacetic acid
Overview
Description
Scientific Research Applications
Electrocatalytic Carboxylation
A study by Feng et al. (2010) investigated an electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2. This process was carried out in an ionic liquid under mild conditions, avoiding the use of volatile and toxic solvents and catalysts. The yield and selectivity of the product, 6-aminonicotinic acid, were significant under optimized conditions, and the ionic liquid was successfully recycled. This research highlights the potential application of (R)-2-((5-bromopyridin-3-yl)amino)-2-phenylacetic acid in green chemistry and sustainable practices (Feng et al., 2010).
Synthesis of Thio-1,3,4-Oxadiazol-2-yl Derivatives
Shafi et al. (2021) conducted research on the synthesis of thio-1,3,4-oxadiazol-2-yl derivatives using (S)-2-amino-2-phenylacetic acid. The synthesized compounds were analyzed using various spectroscopic methods, revealing their potential for industrial applications, particularly in photoelectronic devices due to their structural and optical properties (Shafi et al., 2021).
Synthesis and Characterization in Coordination Chemistry
Enamullah et al. (2006) explored the synthesis and characterization of chiral rhodium complexes using amino acids including (S)-2-amino-2-phenylacetic acid. The study provided insights into the spontaneous resolution of racemic mixtures into homochiral helix-enantiomers, showcasing the role of (R)-2-((5-bromopyridin-3-yl)amino)-2-phenylacetic acid in coordination chemistry and chiral resolution (Enamullah et al., 2006).
Safety and Hazards
properties
IUPAC Name |
(2R)-2-[(5-bromopyridin-3-yl)amino]-2-phenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c14-10-6-11(8-15-7-10)16-12(13(17)18)9-4-2-1-3-5-9/h1-8,12,16H,(H,17,18)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRQOWMDJZAIEF-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((5-bromopyridin-3-yl)amino)-2-phenylacetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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